molecular formula C20H14ClN5O4 B3526453 [3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

Cat. No.: B3526453
M. Wt: 423.8 g/mol
InChI Key: SBHBJPFSFXQKFM-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a triazole ring, a chlorophenyl group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and furan-2-ylmethylamino groups via nucleophilic substitution reactions. The final step often involves the attachment of the nitrophenyl group through a coupling reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Furanones

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting due to its bioisosteric properties, which can mimic natural biological molecules.

Medicine

In medicinal chemistry, [3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitrophenyl group may participate in electron transfer reactions, affecting cellular redox states. Overall, the compound’s effects are mediated through a combination of binding interactions and chemical modifications of biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and provides unique opportunities for interaction with biological targets.

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O4/c21-15-7-3-13(4-8-15)18-23-20(22-12-17-2-1-11-30-17)25(24-18)19(27)14-5-9-16(10-6-14)26(28)29/h1-11H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHBJPFSFXQKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 2
[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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Reactant of Route 3
[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
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[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 5
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[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Reactant of Route 6
[3-(4-Chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone

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